![molecular formula C17H14N2O3S2 B2521093 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfanylbenzamide CAS No. 896353-89-2](/img/structure/B2521093.png)
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfanylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound is determined by its molecular formula and the arrangement of atoms. Unfortunately, the exact molecular structure of this compound is not provided in the sources .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the sources. Typically, the reactions a compound can undergo are determined by its functional groups and molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density. Unfortunately, these properties for this compound are not specified in the sources .Aplicaciones Científicas De Investigación
Electrophysiological Activity
Compounds related to N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfanylbenzamide have been explored for their electrophysiological activities. For instance, N-substituted imidazolylbenzamides, akin in structural complexity to the compound , have shown potent electrophysiological activity in cardiac models. These compounds are comparable to sematilide, a class III agent in clinical trials, suggesting potential applications in cardiac arrhythmias and other electrophysiological disorders (Morgan et al., 1990).
Anticancer Activity
Benzothiazole derivatives, including those with structural similarities to this compound, have demonstrated significant anticancer activities. Notably, 4-thiazolidinones containing benzothiazole moieties have shown promise against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. These findings indicate a broad potential for applications in cancer therapy (Havrylyuk et al., 2010).
Antioxidant Capacity
The antioxidant capabilities of benzothiazole derivatives have been explored in various studies, highlighting their potential in combating oxidative stress-related pathologies. For example, benzothiazole-isothiourea derivatives have demonstrated significant scavenging activity, suggesting their usefulness in mitigating the effects of reactive oxygen species in conditions like acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).
Enzyme Inhibition
Compounds with benzothiazole scaffolds have shown to be effective enzyme inhibitors, offering potential therapeutic avenues for diseases associated with enzyme dysregulation. Research has identified benzothiazole derivatives as inhibitors of α-glucosidase and acetylcholinesterase, enzymes implicated in diabetes and Alzheimer's disease, respectively. This suggests that derivatives of this compound might have applications in managing these conditions (Abbasi et al., 2019).
Herbicide Development
In the agricultural sector, benzothiazole derivatives have been explored for their utility as herbicides. Specific derivatives have been found to exhibit protoporphyrinogen oxidase inhibitory activity, a key target in the development of herbicidal agents. These findings suggest potential applications of this compound related compounds in agriculture for weed control (Jiang et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-23-14-5-3-2-4-10(14)16(20)19-17-18-11-8-12-13(9-15(11)24-17)22-7-6-21-12/h2-5,8-9H,6-7H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSDFVPWYYEUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
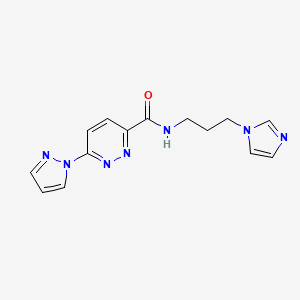

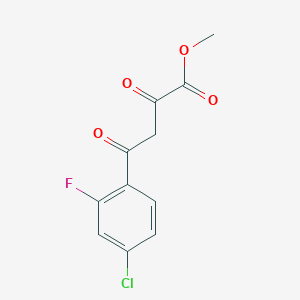
![[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2521014.png)
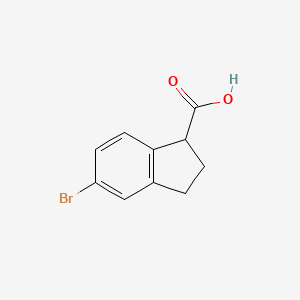
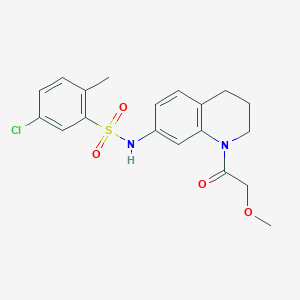
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2521021.png)
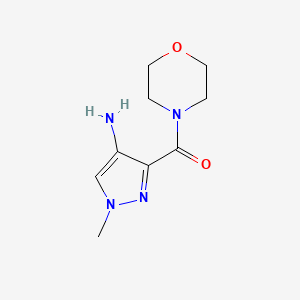
![3-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2521025.png)



![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2521033.png)
![5-bromo-6-chloro-N-[1-(furan-3-carbonyl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2521034.png)
